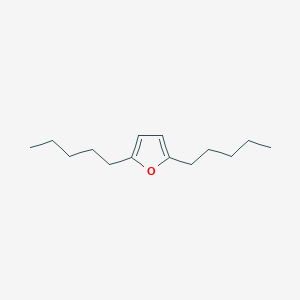

Furan, 2,5-dipentyl-

説明

Furan, 2,5-dipentyl- (C₁₄H₂₂O), is a substituted furan derivative with two pentyl (-C₅H₁₁) groups at the 2 and 5 positions of the oxygen-containing heterocyclic ring. Furan itself is a five-membered aromatic ring with conjugated π-electrons, and alkyl substitutions (e.g., methyl, ethyl, or phenyl groups) modulate its physical and chemical behavior .

特性

CAS番号 |

89834-67-3 |

|---|---|

分子式 |

C14H24O |

分子量 |

208.34 g/mol |

IUPAC名 |

2,5-dipentylfuran |

InChI |

InChI=1S/C14H24O/c1-3-5-7-9-13-11-12-14(15-13)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |

InChIキー |

CPUKFZVCDPDZGD-UHFFFAOYSA-N |

正規SMILES |

CCCCCC1=CC=C(O1)CCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Furan, 2,5-dipentyl- can be synthesized through several methods. . This method is widely used due to its simplicity and efficiency. Another method involves the cyclization of allenyl ketones or the exo-cyclization onto triple bonds .

Industrial Production Methods

Industrial production of furan derivatives often involves catalytic processes. For instance, gold-catalyzed cyclizations of diols and triols in aqueous media can produce furans efficiently . Additionally, palladium-catalyzed reactions of enyne acetates in the presence of Lewis acids have been employed to synthesize 2,5-disubstituted furans .

化学反応の分析

Types of Reactions

Furan, 2,5-dipentyl- undergoes various chemical reactions, including:

Oxidation: Furans can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction of furans typically leads to the formation of dihydrofurans.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted furans.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as acetyl nitrate for nitration and sulfur trioxide for sulfonation are commonly used.

Major Products Formed

The major products formed from these reactions include furanones, dihydrofurans, and various substituted furans, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Furan, 2,5-dipentyl- has a wide range of applications in scientific research:

作用機序

The mechanism of action of furan, 2,5-dipentyl- involves its interaction with various molecular targets and pathways. For instance, furan derivatives can inhibit specific enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the furan derivative.

類似化合物との比較

Hypothetical Properties of 2,5-Dipentylfuran :

- Molecular Weight : 206.33 g/mol (calculated).

- Boiling Point : Expected to be higher than 2,5-dimethylfuran (367 K ) due to increased alkyl chain length.

- Hydrophobicity : Longer pentyl chains would enhance lipophilicity compared to shorter alkyl or aryl substituents.

Comparison with Structurally Similar Compounds

The evidence provides data on several furan derivatives, enabling comparisons based on substituent type, molecular weight, and functional properties.

Table 1: Key Properties of Furan Derivatives

Substituent Effects on Physical Properties

Alkyl Chain Length :

- 2,5-Dimethylfuran (methyl groups) has a boiling point of 367 K , while 2,5-dipentylfuran (pentyl groups) would likely exhibit a significantly higher boiling point due to stronger van der Waals interactions.

- Longer alkyl chains increase molecular weight and reduce volatility, as seen in comparisons between methyl and pentyl derivatives.

- Aromatic vs. Aliphatic Substituents: 2,5-Diphenylfuran (aromatic substituents) has a higher molecular weight (218.25 g/mol) and extended π-conjugation, making it suitable for optoelectronic applications . In contrast, aliphatic substituents (e.g., pentyl) enhance solubility in non-polar solvents.

Electronic and Reactivity Trends

- Electron Donation : Alkyl groups (methyl, pentyl) are electron-donating, increasing the electron density of the furan ring and altering its reactivity in electrophilic substitution reactions .

- Hydrogenation : 2,5-Dihydrofuran (partially hydrogenated ring) loses aromaticity, leading to distinct reactivity, such as susceptibility to ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。